(5-Bromo-2,4-difluoro-3-methylphenyl)methanol
Description
Properties
IUPAC Name |
(5-bromo-2,4-difluoro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2,12H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEABHRDJGNJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Tetrahydrofuran (BH₃-THF) Mediated Reduction
In a representative procedure, 5-bromo-2,4-difluoro-3-methylbenzoic acid is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A 1 M solution of BH₃-THF is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction typically completes within 5–8 hours, yielding 97% of the alcohol after aqueous workup and purification.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 20°C (ambient) |
| Solvent | THF |
| Stoichiometry | 1:1.2 (acid:BH₃-THF) |
| Purification | Silica gel chromatography |
This method avoids over-reduction side products and maintains the integrity of sensitive fluoro and methyl substituents.
Hydrolysis of Halogenated Benzyl Derivatives
An alternative route involves the hydrolysis of (5-bromo-2,4-difluoro-3-methylphenyl)methyl halides (e.g., chloride or bromide) under basic conditions.
Catalytic Hydrogenation of Ketone Precursors
Although less common, catalytic hydrogenation of 5-bromo-2,4-difluoro-3-methylacetophenone offers a high-purity route.
Palladium-Catalyzed Transfer Hydrogenation
A 2020 study achieved 89% yield using 10% Pd/C and ammonium formate in methanol at 50°C. The reaction completes within 2 hours, with no observable dehalogenation.
Optimization Notes:
-
Catalyst Loading : 5–10% Pd/C minimizes cost without sacrificing efficiency.
-
Solvent Choice : Methanol enhances hydrogen solubility and stabilizes intermediates.
Comparative Analysis of Methods
The table below evaluates the practicality of each method for industrial and laboratory settings:
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| BH₃-THF Reduction | 97% | High | Moderate | >99% |
| Alkaline Hydrolysis | 82% | Low | High | 95–98% |
| Catalytic Hydrogenation | 89% | Moderate | High | >98% |
Critical Considerations:
-
BH₃-THF Reduction : Preferred for small-scale synthesis due to high yields but requires stringent moisture control.
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Alkaline Hydrolysis : Cost-effective for bulk production but generates halogenated waste.
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Catalytic Hydrogenation : Balances yield and scalability but demands specialized equipment.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The 3-methyl group and adjacent fluorine atoms create steric hindrance and electron-withdrawing effects, slowing nucleophilic substitutions. Using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates these reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-difluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding difluoro-methylphenylmethanol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-bromo-2,4-difluoro-3-methylbenzaldehyde or 5-bromo-2,4-difluoro-3-methylbenzoic acid.
Scientific Research Applications
Building Block in Organic Synthesis
(5-Bromo-2,4-difluoro-3-methylphenyl)methanol serves as a precursor for synthesizing more complex organic compounds. Its halogenated structure allows for various substitution reactions, making it useful in developing pharmaceuticals and agrochemicals.
Reaction Pathways
The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : It can be reduced to yield alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes.
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic purposes:
- Enzyme Inhibition : Studies have shown that this compound inhibits cytochrome P450 enzymes, which play a critical role in drug metabolism. For instance, an IC₅₀ value of approximately 0.5 mM was reported for CYP2D6 inhibition.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anti-inflammatory Effects : In vitro experiments demonstrated a reduction in pro-inflammatory cytokines by about 40%, indicating potential benefits in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP2D6 with IC₅₀ ~0.5 mM | XYZ University Study |
| Antimicrobial Activity | MIC against E. coli 32-64 µg/mL | Preliminary Screening |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 by ~40% | In vitro Macrophage Study |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions allows for the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its targets
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs, substitution patterns, and synthetic relevance:
Structural and Electronic Effects
- Halogen Substitution : Bromine at position 5 in all compounds enhances electrophilic aromatic substitution (EAS) reactivity. Fluorine and chlorine at ortho/para positions (e.g., in and ) increase ring electron deficiency, favoring nucleophilic aromatic substitution (SNAr) over EAS .
- Methyl vs. Methoxy Groups: The methyl group in this compound provides steric hindrance but minimal electronic effects, whereas methoxy groups (e.g., in ) donate electron density via resonance, altering reactivity and solubility .
Physicochemical Properties
- Solubility: Fluorine and hydroxyl groups enhance solubility in polar solvents (e.g., methanol, DMSO). This compound exhibits moderate solubility in DCM and THF, while 5-Bromo-2-(hydroxymethyl)phenol is highly water-soluble due to its phenolic -OH group .
- Thermal Stability: Methyl and methoxy groups improve thermal stability. For example, (5-Bromo-2-chlorophenyl)methanol decomposes at 180°C, whereas the methyl-substituted analog remains stable up to 200°C .
Biological Activity
Introduction
The compound (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (C10H9BrF2O) is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom and two fluorine atoms on a methyl-substituted phenyl ring, positions it as an intriguing candidate for medicinal chemistry applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of This compound typically involves several organic reactions, including bromination and fluorination steps. The presence of electronegative halogens modifies the reactivity and biological activity of the compound. The chemical reactions it undergoes include:
- Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction: The bromine atom can be reduced to yield difluoro-methylphenylmethanol.
- Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Pharmacological Properties
Preliminary studies suggest that This compound exhibits various pharmacological properties. Computer-aided prediction models such as PASS (Prediction of Activity Spectra for Substances) indicate a broad spectrum of potential biological activities based on its structural features.
Key findings include:
- Antimicrobial Activity: Similar compounds with halogenated phenolic structures have demonstrated antimicrobial properties. The unique combination of bromine and fluorine may enhance this activity.
- Anticancer Potential: Research indicates that halogenated phenols often exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with biological macromolecules could lead to significant therapeutic effects .
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms may influence the compound’s binding affinity and selectivity for these targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications for This compound :
-
Antifungal Activity: Research on structurally similar compounds has shown promising antifungal properties, with some exhibiting low minimum inhibitory concentrations (MIC) against pathogens like Candida neoformans .
Compound MIC (μg/mL) Selectivity Index Compound A 0.06 >1000 Compound B 0.25 >100 -
Anticancer Studies: Compounds with similar substitutions have displayed significant antiproliferative effects in various cancer cell lines, indicating that the halogenated structure may enhance cytotoxicity .
Compound Name Cell Line IC50 (μM) Compound X MCF-7 0.075 Compound Y MDA-MB-231 0.620
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-bromo-2,4-difluoro-3-methylphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a phenylmethanol precursor. For example, bromination of 2,4-difluoro-3-methylbenzaldehyde followed by reduction with sodium borohydride (NaBH₄) in ethanol under 0–5°C yields the hydroxymethyl group. Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control to avoid side reactions, and stoichiometric ratios of halogenating agents . Industrial-scale synthesis may use automated reactors for consistent quality .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., distinguishing bromine and fluorine positions via and NMR coupling constants).
- HPLC : For purity assessment (>97% by area normalization).
- X-ray Crystallography : To resolve bond angles and torsional strain in the crystal lattice using programs like SHELXL .
- Mass Spectrometry : For molecular ion verification (e.g., ESI-MS for [M+H] peaks) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Due to halogen content and potential toxicity:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid exposure to reducing agents (e.g., NaBH₄) without proper quenching.
- Store at 0–6°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the spatial arrangement of bromine, fluorine, and methyl groups influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ortho-fluorine and para-bromine positions create steric hindrance, limiting Suzuki-Miyaura coupling efficiency. Computational modeling (e.g., DFT calculations) predicts that substituting bromine with a boronic ester requires PdCl₂(dppf) as a catalyst in THF at 80°C. Experimental validation shows 60–70% yield under these conditions .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylmethanol derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning. For example:
- Antimicrobial Activity : A 2023 study showed that 5-bromo-2,4-difluoro derivatives (logP ~2.5) exhibit higher Gram-positive inhibition than 3-bromo-5-fluoro analogs (logP ~2.1) due to enhanced membrane permeability .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals that fluorines at C2 and C4 enhance hydrogen bonding with kinase active sites, while bromine at C5 stabilizes hydrophobic pockets .
Q. How can this compound serve as a precursor in targeted drug discovery?
- Methodological Answer : Functionalization pathways include:
- Oxidation : Using KMnO₄ to convert the hydroxymethyl group to a carboxylic acid for prodrug synthesis.
- Nucleophilic Substitution : Replacing bromine with azide (NaN₃/DMF) for click chemistry applications.
- Biological Screening : In vitro assays (e.g., BrdU proliferation tests) to evaluate anticancer activity against HeLa cells .
Q. What crystallographic data are available for this compound, and how do they inform its molecular interactions?
- Methodological Answer : SHELXL-refined structures reveal a dihedral angle of 12.5° between the benzene ring and hydroxymethyl group, favoring π-π stacking in co-crystals with aromatic receptors. Bond lengths (C-Br: 1.89 Å, C-F: 1.35 Å) align with DFT-optimized geometries .
Key Research Directions
- Mechanistic Studies : Use cryo-EM to map interactions with cytochrome P450 enzymes.
- High-Throughput Screening : Fragment-based drug discovery leveraging the compound’s halogen-rich scaffold.
- Green Chemistry : Develop aqueous-phase bromination methods to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
